1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene
Description
1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene (CAS 54788-17-9) is a halogenated aromatic compound with a bromomethyl group at position 5, bromine at position 1, chlorine at position 2, and a methoxy group at position 4 . Its molecular formula is C₈H₇Br₂ClO, and it is structurally characterized by multiple electron-withdrawing substituents, which influence its reactivity and physical properties.
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNODHGBOSZGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene typically involves the bromination of 2-chloro-4-methoxybenzyl alcohol. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted benzene derivatives depending on the type of nucleophile used.
- Aldehydes or carboxylic acids from oxidation reactions.
- Dehalogenated benzene compounds from reduction reactions.
Scientific Research Applications
Scientific Research Applications
1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene has several notable applications across different fields:
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating substituted benzyl derivatives. Common reagents used for these reactions include sodium methoxide and potassium thiolate, facilitating the formation of various derivatives essential for further synthetic pathways.
Medicinal Chemistry
The compound is explored for its potential in drug development due to its reactivity with biological targets. It is particularly relevant in studies involving enzyme inhibition and protein-ligand interactions. The halogenated structure enhances its reactivity profile, making it a candidate for further investigation in medicinal chemistry.
Case Study: Tuberculosis Drug Development
Research has indicated that derivatives of halogenated compounds similar to this compound show promise against Mycobacterium tuberculosis (M. tb). A study focused on synthesizing biphenyl analogs revealed that modifications to the halogenated structure could enhance potency against both replicating and non-replicating strains of M. tb, suggesting a novel mechanism for overcoming drug resistance .
Material Science
In material science, this compound is utilized in the preparation of polymers and advanced materials. Its reactive functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Biological Studies
Research has employed this compound in biological studies to investigate its effects on enzyme activity and biochemical processes. The compound's structure suggests potential interactions with biological macromolecules, warranting further exploration into its pharmacological effects.
Data Tables
| Application Area | Description | Reagents/Conditions |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Sodium methoxide, potassium thiolate |
| Medicinal Chemistry | Drug development candidate | Various biological targets |
| Material Science | Polymer preparation | Halogenation reactions |
| Biological Studies | Enzyme inhibition studies | Controlled reaction conditions |
Mechanism of Action
The mechanism by which 1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the reactivity and binding affinity of the compound in different chemical and biological contexts .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of halogenated aromatics depend on the type, number, and position of substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Reactivity : The bromomethyl group in the target compound (position 5) offers higher reactivity in nucleophilic substitutions compared to chloromethyl analogs (e.g., 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene) due to bromine’s superior leaving-group ability .
- Steric and Electronic Effects : Compounds with substituents closer to the reactive site (e.g., 1-Bromo-2-(bromomethyl)-4-methoxybenzene) exhibit enhanced reactivity, while positional isomers like 4-(Bromomethyl)-2-chloro-1-methoxybenzene show reduced electrophilicity due to methoxy placement .
- Hazard Profile : Brominated analogs like 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0) share similar hazards (e.g., H302, H315), suggesting that the target compound may require stringent handling protocols .
Biological Activity
1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene, a halogenated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of approximately 277.01 g/mol. Its structure includes multiple halogen substituents (bromine and chlorine) and a methoxy group, which significantly influence its reactivity and biological interactions.
The biological activity of halogenated compounds often involves their electrophilic nature, allowing them to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. The bromomethyl group is particularly reactive, making it susceptible to nucleophilic attack .
This compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thus altering enzyme functionality.
- Protein-Ligand Interactions : Its unique halogenation pattern allows for selective binding to protein targets, potentially modulating their activity.
- Mutagenic Potential : As with many halogenated compounds, there is a risk of mutagenicity due to the formation of reactive intermediates that can interact with DNA .
Antiproliferative Effects
Research has indicated that halogenated benzene derivatives can exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against leukemia cells, suggesting potential applications in cancer therapy .
Enzyme Inhibition Studies
The compound has been employed in studies focusing on enzyme inhibition. It has been noted for its ability to inhibit certain enzymes through competitive or non-competitive mechanisms, which could be beneficial in drug development targeting specific pathways involved in disease progression .
Case Studies
- Anticancer Activity : A study investigating the effects of various halogenated compounds found that derivatives similar to this compound displayed significant cytotoxicity against human leukemia cell lines (THP-1), with IC50 values indicating effective inhibition of cell proliferation .
- Enzyme Interaction : In a structure-based design study, related compounds were tested for their ability to bind to YTHDC1, an important protein involved in gene regulation. The results indicated that modifications in the halogen substituents could enhance binding affinity and selectivity, highlighting the importance of structural features in biological activity .
Table 1: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.01 g/mol |
| Antiproliferative IC50 (THP-1) | Varies; significant activity noted |
| Enzyme Inhibition Mechanism | Competitive/non-competitive |
| Mutagenicity Risk | Potential due to electrophilic nature |
Q & A
Q. What are the optimal synthetic routes for 1-bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene, and how do competing substituents influence reaction efficiency?
- Methodological Answer : The compound’s synthesis requires careful control of halogenation sequences due to the steric and electronic effects of substituents. For example, bromination at the 5-position may require protecting the methoxy group (-OCH₃) to prevent undesired side reactions. A stepwise approach could involve:
Chlorination at the 2-position using FeCl₃ as a catalyst under controlled temperature (40–60°C) .
Methoxylation via nucleophilic substitution with NaOCH₃ in anhydrous DMF.
Bromomethylation using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80°C .
Purity validation should combine GC-MS (>97% purity threshold) and ¹H/¹³C NMR to confirm substitution patterns .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Avoid contact with reducing agents due to potential HBr release .
- Safety Protocols : Use fume hoods for handling, and refer to H300/H301 hazard codes (acute toxicity). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data when characterizing regioisomeric byproducts in its synthesis?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to distinguish between bromomethyl (-CH₂Br) and adjacent chloro/methoxy groups. For example, coupling constants in ¹H NMR (e.g., J = 6.1 Hz for CH₂Br protons) can differentiate regioisomers .
- Computational Validation : Compare experimental ¹³C chemical shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) to confirm assignments .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing chloro and bromo groups activate the benzene ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. To enhance reactivity:
- Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Monitor reaction progress via TLC (hexane/EtOAc 4:1) to detect biphenyl intermediates.
- Note: The bromomethyl group may participate in unintended alkylation; thus, low temperatures (0–5°C) are critical .
Q. What analytical methods identify and quantify degradation products under accelerated stability testing?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (ACN/H₂O gradient) to separate degradation products. Detect brominated fragments (e.g., m/z 356 for parent ion) and confirm with MS/MS .
- Forced Degradation : Expose the compound to UV light (254 nm) for 48 hours to simulate photolytic breakdown. Compare results with thermal stress (60°C, 75% RH) to identify labile substituents .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or purity levels across studies?
- Methodological Answer :
- Recrystallization : Purify the compound using hexane/EtOAc (5:1) to remove impurities (e.g., residual bromine).
- DSC Analysis : Perform differential scanning calorimetry to verify melting points and detect polymorphic forms .
- Cross-Validation : Compare purity data from GC-MS (volatility bias) vs. HPLC (non-volatile impurities) to identify methodological biases .
Application-Driven Questions
Q. What role does this compound play in synthesizing bioactive molecules (e.g., kinase inhibitors)?
- Methodological Answer : The bromomethyl group serves as a handle for further functionalization. For example:
- Drug Analogues : React with thiourea to form thioether-linked AZD3264 precursors (IKK2 inhibitors) .
- Challenges : Competing nucleophilic attack at the chloro or bromo sites requires selective protection (e.g., silylation of -OH intermediates) .
Safety and Compliance
Q. How to design waste disposal protocols for halogenated byproducts generated during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
